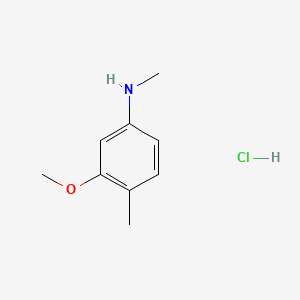![molecular formula C6H8ClN5O2 B13475810 Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pH control. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium carbonate, amines, thiols.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with different functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
4-phenylthiazolyl-1,3,5-triazine derivatives: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H8ClN5O2 |
|---|---|
Molekulargewicht |
217.61 g/mol |
IUPAC-Name |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C6H8ClN5O2/c1-14-3(13)2-9-6-11-4(7)10-5(8)12-6/h2H2,1H3,(H3,8,9,10,11,12) |
InChI-Schlüssel |
CUKGZXGHWMSXBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=NC(=NC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)



![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)



![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)




